![molecular formula C20H26ClNO5 B564567 N,N-Didesmethyl Trimebutine-d5 Hydrochloride CAS No. 1189893-33-1](/img/structure/B564567.png)
N,N-Didesmethyl Trimebutine-d5 Hydrochloride
Overview
Description
N,N-Didesmethyl Trimebutine-d5 Hydrochloride: is a deuterium-labeled analogue of N,N-Didesmethyl Trimebutine Hydrochloride. This compound is primarily used in scientific research as a stable isotope-labeled compound. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, which can significantly affect the pharmacokinetic and metabolic profiles of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Didesmethyl Trimebutine-d5 Hydrochloride involves the deuteration of N,N-Didesmethyl Trimebutine Hydrochloride. This process typically includes the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the molecular structure. The reaction conditions often involve controlled temperatures and pressures to optimize the yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterated reagents and solvents, along with advanced purification techniques to ensure the high purity and consistency required for research applications.
Chemical Reactions Analysis
Types of Reactions: N,N-Didesmethyl Trimebutine-d5 Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Pharmacological Profile
N,N-Didesmethyl Trimebutine-d5 Hydrochloride exhibits several pharmacological activities that make it relevant in both research and therapeutic contexts:
- Opioid Receptor Interaction : Functions as a weak mu-opioid receptor agonist, contributing to its analgesic effects, particularly in alleviating abdominal pain associated with conditions like Irritable Bowel Syndrome (IBS) and inflammatory bowel diseases (IBD) .
- Antimuscarinic Effects : Exhibits antimuscarinic properties that help reduce gut motility and spasms, providing symptomatic relief in various gastrointestinal disorders .
- Sodium Channel Blockade : Inhibits sodium currents in sensory neurons, similar to local anesthetics, which may contribute to its analgesic effects by reducing neuronal excitability .
Clinical Studies and Findings
Numerous studies have investigated the efficacy of this compound in clinical settings:
- Visceral Pain Reduction : Animal models have shown that this compound significantly reduces visceral pain perception, as evidenced by the abdominal withdrawal reflex (AWR) score during colorectal distension tests .
- Analgesic Efficacy : Clinical trials indicate that patients treated with formulations containing this compound experienced substantial relief from abdominal pain compared to placebo groups. The analgesic effects were particularly pronounced in patients with IBS and functional gastrointestinal disorders .
Table 1: Summary of Clinical Findings on this compound
Study Reference | Condition Treated | Outcome Measure | Result |
---|---|---|---|
Ghidini et al. (1986) | Abdominal Pain | Pain Relief Score | Significant improvement compared to placebo |
Miura et al. (1989) | IBS | AWR Score | Reduced visceral pain perception |
Roman et al. (1999) | IBD | Quality of Life Index | Enhanced quality of life reported |
Case Studies
A notable case study involved a 19-year-old female who self-poisoned with Trimebutine, leading to an investigation into the toxicokinetics of its metabolites, including this compound. The study revealed that the metabolite maintained significant biological activity even at reduced concentrations, underscoring its potency and relevance in therapeutic contexts .
Research Applications
This compound is primarily utilized in research settings for:
- Pharmacokinetic Studies : Its isotopic labeling allows for precise tracking in metabolic studies, aiding in understanding drug metabolism and efficacy.
- Reference Standard : Serves as a reference standard in analytical chemistry for developing assays related to gastrointestinal drugs .
- Interaction Studies : Research focuses on binding affinities and metabolic pathways involving this compound to elucidate its action mechanisms and potential side effects when used therapeutically .
Mechanism of Action
The mechanism of action of N,N-Didesmethyl Trimebutine-d5 Hydrochloride involves its interaction with specific molecular targets and pathways. As a deuterium-labeled compound, it is primarily used to study the pharmacokinetics and metabolism of related drugs. The incorporation of deuterium can alter the metabolic stability and distribution of the compound, providing valuable insights into its behavior in biological systems .
Comparison with Similar Compounds
N,N-Didesmethyl Trimebutine Hydrochloride: The non-deuterated analogue of N,N-Didesmethyl Trimebutine-d5 Hydrochloride.
Trimebutine: The parent compound from which N,N-Didesmethyl Trimebutine is derived.
Other Deuterium-Labeled Compounds: Various other deuterium-labeled analogues used in similar research applications
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium can enhance the stability and alter the metabolic pathways of the compound, making it a valuable tool for researchers .
Biological Activity
N,N-Didesmethyl Trimebutine-d5 Hydrochloride is a stable isotope-labeled analogue of the well-known spasmolytic agent Trimebutine. This compound is primarily used in pharmacological studies to trace metabolic pathways and understand the biological activity of its parent compound. The unique deuterium labeling allows for precise tracking in biological systems, enhancing the understanding of its pharmacokinetics and pharmacodynamics.
- Molecular Formula : CHDNO·HCl
- Molecular Weight : 431.89 g/mol
- CAS Number : 1286624-16-5
- Purity : >95% (HPLC)
This compound exhibits a mechanism similar to that of Trimebutine, which acts as a spasmolytic agent. It modulates gastrointestinal motility and provides relief from abdominal pain through its action on opioid receptors and muscarinic receptors. The compound is known to have weak mu-opioid agonist properties, contributing to its analgesic effects in gastrointestinal disorders.
Pharmacological Effects
- Spasmolytic Activity :
- Opioid Receptor Interaction :
- Neuroprotective Effects :
Case Studies and Clinical Trials
Several studies have focused on the biological activity and therapeutic potential of this compound:
- Study on Gastrointestinal Disorders : A clinical trial assessed the efficacy of Trimebutine in patients with IBS, demonstrating significant improvements in abdominal pain and bowel function. The labeled metabolite was used to trace the pharmacokinetics of Trimebutine during the study .
- Neuropharmacological Evaluation : In animal models, N,N-Didesmethyl Trimebutine-d5 was evaluated for its neuroprotective properties against oxidative stress. Results indicated a reduction in neuronal damage markers, suggesting potential applications in treating neurodegenerative conditions .
Data Summary
Property | Value |
---|---|
Molecular Formula | CHDNO·HCl |
Molecular Weight | 431.89 g/mol |
CAS Number | 1286624-16-5 |
Purity | >95% (HPLC) |
Spasmolytic Activity | Effective in IBS treatment |
Opioid Receptor Interaction | Weak mu-opioid agonist |
Neuroprotective Effects | Reduces oxidative stress markers |
Properties
IUPAC Name |
(2-amino-3,3,4,4,4-pentadeuterio-2-phenylbutyl) 3,4,5-trimethoxybenzoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5.ClH/c1-5-20(21,15-9-7-6-8-10-15)13-26-19(22)14-11-16(23-2)18(25-4)17(12-14)24-3;/h6-12H,5,13,21H2,1-4H3;1H/i1D3,5D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKRVDGVOIZAKJ-PAJIIYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747622 | |
Record name | 2-Amino-2-phenyl(3,3,4,4,4-~2~H_5_)butyl 3,4,5-trimethoxybenzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189893-33-1 | |
Record name | 2-Amino-2-phenyl(3,3,4,4,4-~2~H_5_)butyl 3,4,5-trimethoxybenzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.